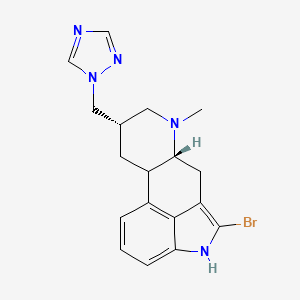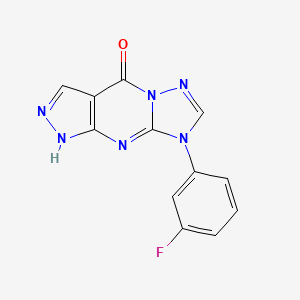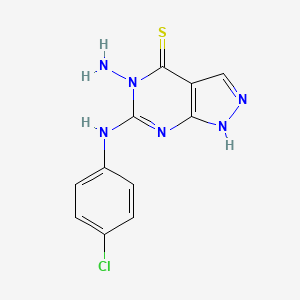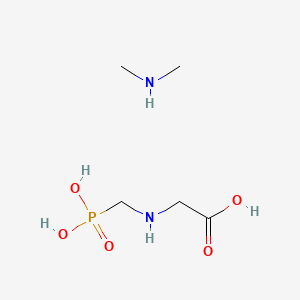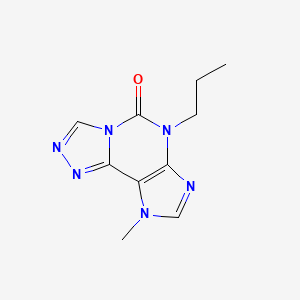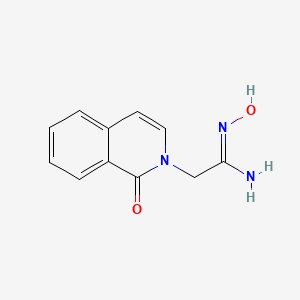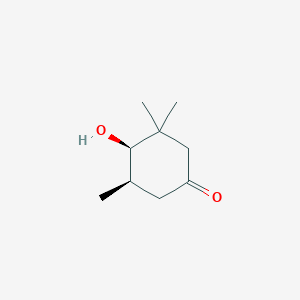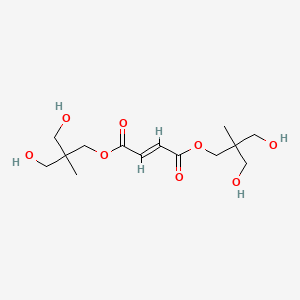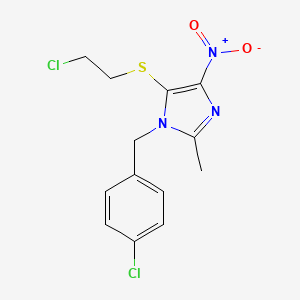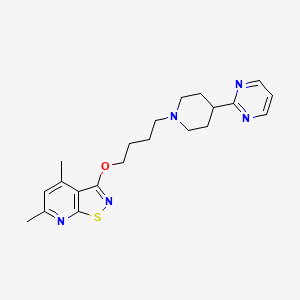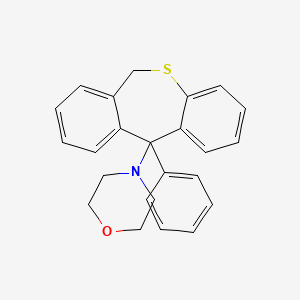
11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin is a complex organic compound characterized by its unique molecular structure. It contains a morpholine ring, a phenyl group, and a dibenzo(b,e)thiepin core. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
The synthesis of 11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin can be achieved through several routes. One common method involves the reaction of a dibenzo(b,e)thiepin derivative with morpholine and a phenylating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of advanced materials and as a reagent in chemical processes
Wirkmechanismus
The mechanism of action of 11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin can be compared with other similar compounds, such as:
11-Amino-6,11-dihydro dibenzo(b,e)thiepine: This compound has a similar core structure but contains an amino group instead of a morpholino group.
11-Chloro-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin: This derivative features a chloro group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
84964-41-0 |
|---|---|
Molekularformel |
C24H23NOS |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
4-(11-phenyl-6H-benzo[c][1]benzothiepin-11-yl)morpholine |
InChI |
InChI=1S/C24H23NOS/c1-2-9-20(10-3-1)24(25-14-16-26-17-15-25)21-11-5-4-8-19(21)18-27-23-13-7-6-12-22(23)24/h1-13H,14-18H2 |
InChI-Schlüssel |
XFMLQNGZOMTBDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2(C3=CC=CC=C3CSC4=CC=CC=C42)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3S,3aR,6S,6aS)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190542.png)
